2-(3-Nitrophenyl)ethanamine hydrochloride CAS number
2-(3-Nitrophenyl)ethanamine hydrochloride CAS number
An In-Depth Technical Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride (CAS: 19008-62-9)
Introduction
2-(3-Nitrophenyl)ethanamine hydrochloride, identified by the CAS Number 19008-62-9, is a significant chemical intermediate primarily utilized in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and drug development. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, validated synthesis protocols, critical applications, safety and handling procedures, and analytical characterization, with an emphasis on the scientific rationale behind the methodologies discussed. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. The hydrochloride salt form of 2-(3-nitrophenyl)ethanamine enhances its stability and simplifies handling compared to the free base.
The key functional groups—the primary amine (-NH2) and the nitro group (-NO2) at the meta position of the benzene ring—dictate its chemical behavior. The amine group is a nucleophile and a base, readily participating in reactions like amidation and alkylation. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution but making it susceptible to nucleophilic aromatic substitution under certain conditions. It can also be reduced to an aniline, providing a pathway to further functionalization.
Table 1: Chemical Identifiers and Properties of 2-(3-Nitrophenyl)ethanamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 19008-62-9 | [1][2][4] |
| Molecular Formula | C8H11ClN2O2 | [1][3][4] |
| Molecular Weight | 202.64 g/mol | [1][5] |
| Synonyms | 3-Nitrophenethylamine Hydrochloride, M-Nitrophenylethylamine HCl | [1][4] |
| Appearance | Solid Crystalline, Yellow-Green | [5] |
| Melting Point | 200 °C or 211-215 °C (Note: Discrepancy exists between suppliers) | [4][5] |
| Solubility | No specific data available in reviewed sources | [5] |
Part 2: Synthesis Methodology: Reduction of 2-(3-nitrophenyl)acetamide
A reliable synthesis route is critical for ensuring a consistent supply of high-purity intermediate for research and development. One documented method involves the reduction of the corresponding acetamide.[6]
Causality and Experimental Rationale
The choice of a borane-tetrahydrofuran complex (BH3-THF) as the reducing agent is deliberate. Borane is a highly effective reagent for reducing amides to amines without affecting the aromatic nitro group, which would be readily reduced by other common methods like catalytic hydrogenation (e.g., H2/Pd-C). THF serves as the solvent and stabilizes the borane reagent. The reaction is initially run at room temperature to control the exothermic reaction and gas evolution, then heated to drive the reaction to completion. The final quench with hydrochloric acid (HCl) serves two purposes: it neutralizes any excess borane reagent and protonates the resulting amine, allowing for its precipitation and purification as the stable hydrochloride salt.[6]
Detailed Synthesis Protocol
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Step 1: Reaction Setup: In a reaction vessel under an inert atmosphere, a solution of 2-(3-nitrophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
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Step 2: Reduction: To the stirring solution, borane-THF complex (1.0 M solution, 2.5 eq) is added slowly at room temperature. Gas evolution will be observed.
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Step 3: Reflux: Once the initial gas evolution subsides, the reaction mixture is heated to 70 °C and maintained overnight.
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Step 4: Quenching: The reaction is cooled to room temperature and carefully quenched by the slow addition of 3M HCl. This step is exothermic and should be performed with caution. The mixture is briefly heated again to 70 °C to ensure the complete destruction of any borane complexes.
-
Step 5: Isolation: The reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting solid is dissolved in 3M NaOH to deprotonate the amine and then extracted with dichloromethane (CH2Cl2).
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Step 6: Salt Formation: The combined organic extracts are dried, filtered, and concentrated. The resulting free base is dissolved in a minimal amount of CH2Cl2, and a solution of HCl in EtOAc is added to precipitate 2-(3-nitrophenyl)ethanamine hydrochloride as a solid.[6]
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Step 7: Purification: The solid product is collected by filtration and can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.
Part 3: Applications in Pharmaceutical Development
2-(3-Nitrophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its presence is noted as an impurity in the manufacturing of drugs such as Mirabegron and Adagrasib.[4]
Mirabegron is a potent β3-adrenergic receptor agonist used to treat overactive bladder.[7] While the primary synthesis pathway for Mirabegron typically involves the para-substituted isomer (4-nitrophenethylamine), the presence of the meta-isomer, 2-(3-nitrophenyl)ethanamine, as an impurity is of high significance for quality control.[4][8] The formation of this impurity can arise from meta-isomers present in the initial starting materials used for nitration. Its detection and control are paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API).
Impurity Relationship Diagram
Caption: Formation pathway of a meta-impurity in API synthesis.
Part 4: Safety, Handling, and Storage
A conflict in safety data exists across various supplier safety data sheets (SDS). While some sources classify the compound as not hazardous under OSHA regulations, others assign GHS hazard statements indicating significant risks.[4][5][9]
Scientist's Recommendation: In the face of conflicting data, a scientist must adhere to the principle of precaution. All work should be conducted assuming the higher hazard classification is accurate. The compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classifications
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][9] |
| H315 | Causes skin irritation | [4][9] |
| H319 | Causes serious eye irritation | [4][9] |
| H335 | May cause respiratory irritation | [4][9] |
Standard Operating Protocol for Safe Handling
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield, compliant with EN166 or OSHA 29 CFR 1910.133 standards.[5][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[5][9]
-
Respiratory Protection: Not typically required if work is performed in a fume hood. If weighing large quantities in an open area, a NIOSH-approved respirator may be necessary.[10]
-
-
Handling: Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable, sealed container for disposal.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[5][12]
Part 5: Analytical Characterization
Confirming the identity and purity of 2-(3-Nitrophenyl)ethanamine hydrochloride is essential before its use in subsequent synthetic steps. A multi-technique approach is recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/buffered water) can effectively separate the main compound from starting materials, byproducts, and isomeric impurities.[13] Purity is typically reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution) and the two aliphatic methylene groups of the ethylamine chain.
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base, confirming the compound's identity.
-
Elemental Analysis: This technique determines the percentage composition of C, H, N, and Cl, providing experimental verification of the molecular formula.[13]
Conclusion
2-(3-Nitrophenyl)ethanamine hydrochloride (CAS: 19008-62-9) is a valuable, yet specialized, chemical intermediate. Its utility in organic synthesis is defined by the dual reactivity of its amine and nitro-functionalized phenyl groups. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe application. As demonstrated, this compound's significance extends beyond its role as a building block to its importance as a process impurity in pharmaceutical manufacturing, highlighting the need for robust analytical methods for its detection and control. This guide provides the foundational knowledge for researchers to confidently incorporate this reagent into their development programs.
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